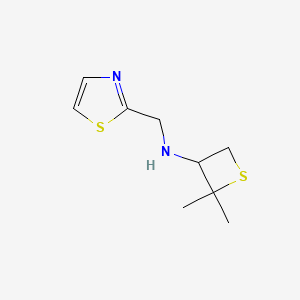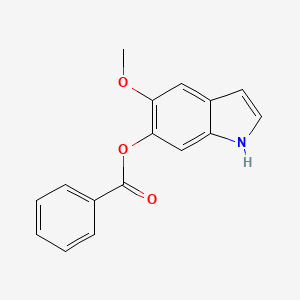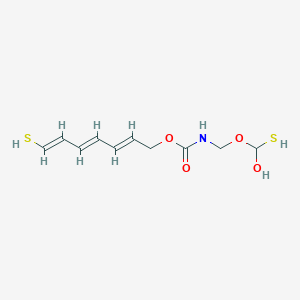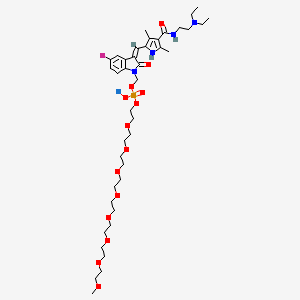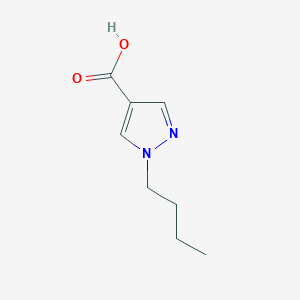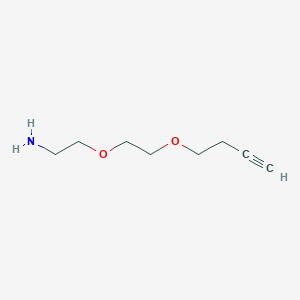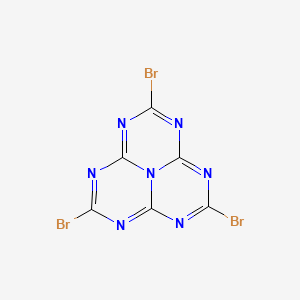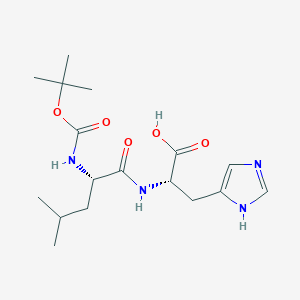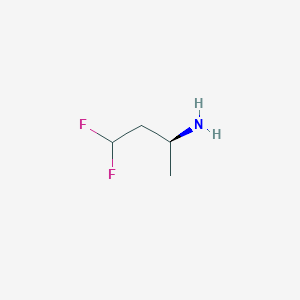![molecular formula C12H13BrN4O B12941813 2-Bromo-1-(2-{[2-(pyridin-2-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one CAS No. 88723-60-8](/img/structure/B12941813.png)
2-Bromo-1-(2-{[2-(pyridin-2-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-((2-(pyridin-2-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone is a complex organic compound that features a bromine atom, a pyridine ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-((2-(pyridin-2-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone typically involves the reaction of 2-bromo-1-(pyridin-2-yl)ethanone with an appropriate imidazole derivative. One common method involves heating 2-bromo-1-(pyridin-2-yl)ethanone with thiourea in ethanol at 90°C for 2 hours, followed by the addition of sodium hydroxide in water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-((2-(pyridin-2-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and carbon atoms.
Addition Reactions: The imidazole and pyridine rings can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include thiourea, sodium hydroxide, and various organic solvents like ethanol and methanol. Reaction conditions typically involve heating and maintaining an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with thiourea can yield thiazole derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
2-Bromo-1-(2-((2-(pyridin-2-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-((2-(pyridin-2-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(pyridin-2-yl)ethanone: A simpler analog that lacks the imidazole ring.
2-Bromo-1-(pyrazin-2-yl)ethanone: Contains a pyrazine ring instead of a pyridine ring.
N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: Features a thiazole ring and different substitution patterns.
Uniqueness
The uniqueness of 2-Bromo-1-(2-((2-(pyridin-2-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone lies in its combination of a bromine atom, pyridine ring, and imidazole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88723-60-8 |
|---|---|
Molecular Formula |
C12H13BrN4O |
Molecular Weight |
309.16 g/mol |
IUPAC Name |
2-bromo-1-[2-(2-pyridin-2-ylethylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C12H13BrN4O/c13-7-11(18)10-8-16-12(17-10)15-6-4-9-3-1-2-5-14-9/h1-3,5,8H,4,6-7H2,(H2,15,16,17) |
InChI Key |
CQKOPBTUZBVVSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=NC=C(N2)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


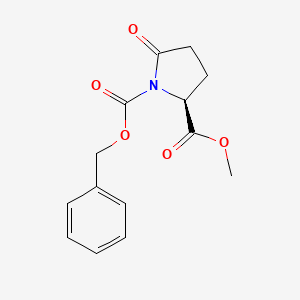
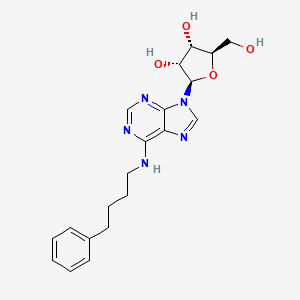
![3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B12941756.png)
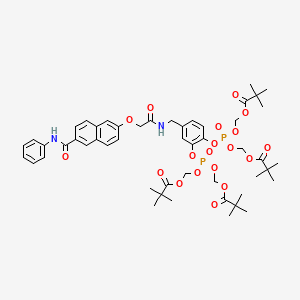
![(2S,4R)-1-((S)-2-(tert-butyl)-14-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,13-dioxo-6,9-dioxa-3,12-diazatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12941764.png)
